molecular formula C17H12O2S B372240 1-(2-Benzoyl-1-benzothien-3-yl)ethanone

1-(2-Benzoyl-1-benzothien-3-yl)ethanone

Cat. No.: B372240
M. Wt: 280.3g/mol
InChI Key: ZXYYQGWZNWJDHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Benzoyl-1-benzothien-3-yl)ethanone is a benzothiophene-derived ketone featuring a benzoyl group at the 2-position of the benzothienyl ring and an acetyl group at the 3-position. This compound is structurally characterized by its fused aromatic system (benzothiophene) and electron-withdrawing substituents, which influence its physicochemical and biological properties.

Properties

Molecular Formula

C17H12O2S

Molecular Weight

280.3g/mol

IUPAC Name

1-(2-benzoyl-1-benzothiophen-3-yl)ethanone

InChI

InChI=1S/C17H12O2S/c1-11(18)15-13-9-5-6-10-14(13)20-17(15)16(19)12-7-3-2-4-8-12/h2-10H,1H3

InChI Key

ZXYYQGWZNWJDHP-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(SC2=CC=CC=C21)C(=O)C3=CC=CC=C3

Canonical SMILES

CC(=O)C1=C(SC2=CC=CC=C21)C(=O)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural analogs of 1-(2-Benzoyl-1-benzothien-3-yl)ethanone, highlighting differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications References
This compound C₁₆H₁₂O₂S 268.33* 2-Benzoyl, 1-benzothien-3-yl Hypothetical: Potential use in drug discovery due to aromatic and ketone functionalities
1-(2-Methyl-1-benzothien-3-yl)ethanone C₁₁H₁₀OS 190.27 2-Methyl, 1-benzothien-3-yl Intermediate in organic synthesis; used in heterocyclic chemistry
1-Benzo[b]thiophen-2-yl-ethanone C₁₀H₈OS 176.23 Benzo[b]thiophen-2-yl Pharmaceutical secondary standard (e.g., Zileuton-related compound)
1-(1-Benzothiophen-3-yl)-2-bromoethanone C₁₀H₇BrOS 255.13 1-Benzothiophen-3-yl, bromo Reactive intermediate for Suzuki couplings or nucleophilic substitutions
1-(3-Methyl-benzofuran-2-yl)-ethanone C₇H₈O₂ 136.15 3-Methyl-benzofuran-2-yl Fragrance ingredient (e.g., Neroli One)

Reactivity

  • The benzoyl group enhances electrophilicity at the ketone position, facilitating nucleophilic additions or condensations (e.g., hydrazone formation, as in ) .
  • Thiophene rings participate in electrophilic substitution reactions, enabling regioselective modifications .

Physicochemical Properties

  • Solubility : Polar aprotic solvents (e.g., DMSO, acetone) are preferred due to the compound’s aromatic and ketone moieties.

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